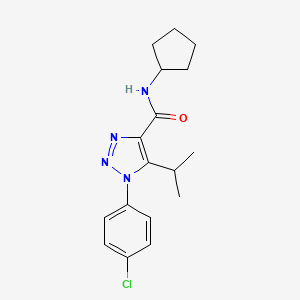

N-Cyclopentyl-5-Isopropyl-1-(4-Chlorphenyl)-1H-1,2,3-Triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Wissenschaftliche Forschungsanwendungen

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

Target of Action

The primary target of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .

Mode of Action

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The action of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide affects the histaminergic signaling pathway. By blocking the H3 receptor, it prevents the inhibition of histamine synthesis and release, leading to increased histamine levels in the brain . This, in turn, affects downstream effects such as wakefulness and sleep regulation .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, they showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The action of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide results in increased histaminergic neuron activity and neurotransmitter signaling in the brain . This leads to enhanced wakefulness and potentially improved symptoms in conditions like narcolepsy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.

Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

Attachment of the Cyclopentyl and Isopropyl Groups: These groups can be attached using standard alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the isopropyl group.

1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biologische Aktivität

1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound has garnered attention for its potential biological activities, particularly in modulating histaminergic signaling pathways. The unique structural features of this compound suggest it may have significant implications in medicinal chemistry, particularly in treating neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide is C₁₇H₂₁ClN₄O, with a molecular weight of 332.8 g/mol. Its structure includes:

- Chlorophenyl group : Enhances lipophilicity and receptor binding.

- Cyclopentyl moiety : Provides steric hindrance that may influence receptor interactions.

- Isopropyl substituent : Potentially increases biological activity through steric effects.

The primary biological activity of this compound is attributed to its role as an antagonist at the H3 histamine receptor. By blocking this receptor, the compound can enhance the release of neurotransmitters such as dopamine and norepinephrine. This mechanism is particularly relevant for cognitive enhancement and mood regulation, suggesting potential therapeutic applications in conditions like ADHD and schizophrenia.

Table 1: Biological Activity Overview

| Activity | Description |

|---|---|

| H3 Receptor Antagonism | Increases neurotransmitter release (dopamine, norepinephrine) |

| Cognitive Enhancement | Potential benefits for cognitive deficits in psychiatric disorders |

| Mood Regulation | May alleviate symptoms associated with mood disorders |

In Vitro Studies

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide exhibit significant anti-inflammatory properties. For instance, studies have shown that triazole derivatives can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

Case Studies

In a notable study involving triazole derivatives, researchers observed that compounds with similar structures demonstrated antioxidant effects on reactive oxygen species (ROS) and nitric oxide (NO) production in various cellular models . These findings support the hypothesis that 1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide may also possess similar properties.

Potential Therapeutic Applications

The modulation of histaminergic pathways suggests several potential applications:

- Neurological Disorders : The ability to enhance neurotransmitter release could be beneficial in treating conditions like ADHD and schizophrenia.

- Cognitive Impairments : Its action on H3 receptors may help mitigate cognitive deficits associated with various psychiatric disorders.

- Anti-inflammatory Effects : Given its structural similarities to other anti-inflammatory agents, further studies could explore its use in inflammatory diseases.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-cyclopentyl-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O/c1-11(2)16-15(17(23)19-13-5-3-4-6-13)20-21-22(16)14-9-7-12(18)8-10-14/h7-11,13H,3-6H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGCCYHLHNDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.